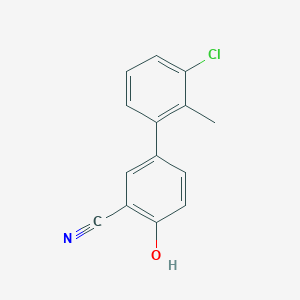
5-(4-Chloro-3-methylphenyl)-2-cyanophenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Chloro-3-methylphenyl)-2-cyanophenol, 95% (5-CMCP) is an organic compound that is widely used in scientific research and lab experiments due to its unique properties. It is a derivative of phenol, containing a chlorine atom and a methyl group, and it is also known as 2-cyanophenol. 5-CMCP is a white crystalline solid, soluble in water and most organic solvents. It is a versatile compound with a wide range of applications in both scientific research and lab experiments.
科学研究应用
5-CMCP has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various organic compounds, such as pharmaceuticals, dyes, and agrochemicals. It is also used as a catalyst in the synthesis of polymers, such as polyurethanes and polyamides. Additionally, 5-CMCP has been used as a fluorescent probe for the detection of DNA and other biomolecules.
作用机制
The mechanism of action of 5-CMCP is complex and not fully understood. It is believed that the chlorine atom in the molecule is responsible for its biological activity. It is thought to interact with proteins and other molecules in the cell, resulting in a variety of effects. For example, 5-CMCP has been shown to inhibit the activity of enzymes involved in DNA replication, transcription, and translation, as well as to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
5-CMCP has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of enzymes involved in DNA replication, transcription, and translation. In vivo studies have shown that it can induce apoptosis in cancer cells, and it has also been shown to inhibit the growth of bacteria. Additionally, 5-CMCP has been shown to possess anti-inflammatory and anti-oxidant properties.
实验室实验的优点和局限性
The use of 5-CMCP in lab experiments has several advantages. It is a relatively simple compound to synthesize, and it is also easily soluble in water and most organic solvents. Additionally, it is a versatile compound with a wide range of applications. However, there are some limitations to the use of 5-CMCP in lab experiments. It is a toxic compound, and it can be hazardous to handle without proper safety precautions. Furthermore, it is not approved for use in humans, and its effects on humans are not fully understood.
未来方向
There are a number of potential future directions for the use of 5-CMCP in scientific research and lab experiments. One potential direction is the development of more efficient and selective methods of synthesis. Additionally, further research is needed to better understand the mechanism of action of 5-CMCP and its biochemical and physiological effects. Finally, further research is needed to better understand the potential applications of 5-CMCP in human health, such as its use as an anti-inflammatory or anti-cancer agent.
合成方法
The synthesis of 5-CMCP is relatively simple and can be achieved through a number of methods. One of the most common methods is the reaction of 4-chloro-3-methylphenol with sodium cyanide and sodium hydroxide in an aqueous solution. This reaction produces 5-CMCP in a high yield of 95%. Other methods such as the reaction of 4-chloro-3-methylphenol with sodium hypochlorite and sodium hydroxide, or the reaction of 4-chloro-3-methylphenol with potassium cyanide and sodium hydroxide, can also be used to synthesize 5-CMCP.
属性
IUPAC Name |
4-(4-chloro-3-methylphenyl)-2-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO/c1-9-6-10(4-5-13(9)15)11-2-3-12(8-16)14(17)7-11/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWPFAPYMBGYHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)C#N)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684813 |
Source


|
| Record name | 4'-Chloro-3-hydroxy-3'-methyl[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chloro-3-methylphenyl)-2-cyanophenol | |
CAS RN |
1261891-56-8 |
Source


|
| Record name | 4'-Chloro-3-hydroxy-3'-methyl[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














